molecular formula C14H12O3 B6377710 2-Formyl-6-(4-methoxyphenyl)phenol CAS No. 1258635-07-2

2-Formyl-6-(4-methoxyphenyl)phenol

Cat. No.: B6377710
CAS No.: 1258635-07-2
M. Wt: 228.24 g/mol
InChI Key: AAWASMIZRNDRHP-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-methoxyphenyl)phenol is an organic compound with the molecular formula C14H12O3 It is characterized by the presence of a formyl group (–CHO) and a methoxyphenyl group (–OCH3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-(4-methoxyphenyl)phenol typically involves the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formylation: The resulting product undergoes formylation using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography may be employed.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 2-Carboxy-6-(4-methoxyphenyl)phenol.

    Reduction: 2-Hydroxymethyl-6-(4-methoxyphenyl)phenol.

    Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Formyl-6-(4-methoxyphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: Used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-methoxyphenyl)phenol depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The phenolic hydroxyl group can form hydrogen bonds and participate in various interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

    2-Formyl-4-(4-methoxyphenyl)phenol: Similar structure but with the formyl group in a different position.

    4-Formyl-2-(4-methoxyphenyl)phenol: Another positional isomer.

    2-Hydroxy-6-(4-methoxyphenyl)benzaldehyde: Lacks the methoxy group.

Uniqueness: 2-Formyl-6-(4-methoxyphenyl)phenol is unique due to the specific positioning of the formyl and methoxyphenyl groups, which can influence its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the phenol ring can lead to interesting chemical behavior and diverse applications.

Properties

IUPAC Name

2-hydroxy-3-(4-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWASMIZRNDRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685082
Record name 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258635-07-2
Record name 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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